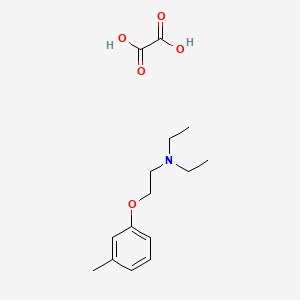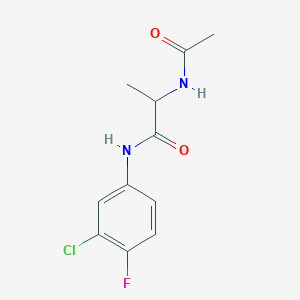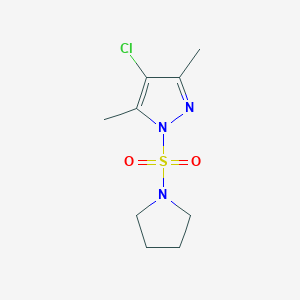![molecular formula C15H20N2O3S B4973796 [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol](/img/structure/B4973796.png)
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol, also known as BIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIM belongs to the class of imidazole-derived compounds and has been found to possess unique biological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is not fully understood. However, it has been proposed that [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol exerts its biological effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has also been found to regulate the expression of various genes involved in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its potent biological activity, which makes it a valuable tool for studying various biological processes. However, one of the limitations of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol is its low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for the research on [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. One potential area of investigation is the development of novel drug formulations that can enhance the solubility and bioavailability of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Another area of research could be the identification of new targets and signaling pathways that are regulated by [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol. Additionally, further studies are needed to investigate the potential of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol as a therapeutic agent in various diseases, including cancer and inflammation.
Méthodes De Synthèse
The synthesis of [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol involves the reaction of benzyl bromide with isobutylsulfonyl chloride to form the intermediate compound, which is then subjected to cyclization with imidazole in the presence of a base. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, [1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12(2)11-21(19,20)15-16-8-14(10-18)17(15)9-13-6-4-3-5-7-13/h3-8,12,18H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRHVURPEPFMTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-chlorophenoxy)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4973713.png)
![(2R*,3R*)-1'-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-(dimethylamino)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4973729.png)

![5-bromo-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4973736.png)
![8-tert-butyl-1-(methylthio)-4-phenyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4973738.png)

![N-methyl-2-phenyl-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4973749.png)
![5-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4973757.png)
![5-(1-naphthyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4973763.png)
![[(3-butyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B4973774.png)
![2-[(4-allyl-5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4973777.png)

![{[4-(4-morpholinyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4973798.png)
![8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-1-(2-phenylethyl)-3-(2-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4973813.png)